molecular formula C12H17BrO2 B8002005 1-Bromo-4-methoxy-3-iso-pentyloxybenzene

1-Bromo-4-methoxy-3-iso-pentyloxybenzene

Cat. No.: B8002005
M. Wt: 273.17 g/mol
InChI Key: LOCXEAVOJJIKKU-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-3-iso-pentyloxybenzene is an organic compound with the molecular formula C12H17BrO2 It is a derivative of benzene, featuring a bromine atom, a methoxy group, and an iso-pentyloxy group attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-methoxy-3-iso-pentyloxybenzene typically involves the bromination of a suitable precursor, such as 4-methoxy-3-iso-pentyloxybenzene. The reaction conditions often include the use of bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-4-methoxy-3-iso-pentyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.

    Oxidation Reactions: The methoxy and iso-pentyloxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are often used for these oxidations.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 4-methoxy-3-iso-pentyloxyphenol, while oxidation with potassium permanganate could produce 4-methoxy-3-iso-pentyloxybenzoic acid.

Scientific Research Applications

1-Bromo-4-methoxy-3-iso-pentyloxybenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to investigate their structure and function.

    Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-methoxy-3-iso-pentyloxybenzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various biological molecules through covalent or non-covalent interactions, leading to changes in their structure and function. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

1-Bromo-4-methoxy-3-iso-pentyloxybenzene can be compared with other similar compounds, such as:

    1-Bromo-4-methoxybenzene: Lacks the iso-pentyloxy group, making it less hydrophobic and potentially less effective in certain applications.

    1-Bromo-4-ethoxybenzene: Contains an ethoxy group instead of a methoxy group, which can influence its reactivity and interactions with other molecules.

    1-Bromo-4-methoxy-2-methylbenzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-1-methoxy-2-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-9(2)6-7-15-12-8-10(13)4-5-11(12)14-3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCXEAVOJJIKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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